![molecular formula C17H18N6OS B12242416 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B12242416.png)
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of 2,1,3-benzothiadiazole-5-carbonyl chloride: This can be achieved by reacting 2,1,3-benzothiadiazole with thionyl chloride in the presence of a base such as pyridine.
Coupling with piperidine: The benzothiadiazole-5-carbonyl chloride is then reacted with piperidine to form the intermediate N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]amine.
Formation of the final product: The intermediate is then coupled with 6-methylpyrimidin-4-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This can affect its binding affinity to various biological targets, such as enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzothiadiazole-5-carbonyl chloride
- 2,1,3-Benzothiadiazole-4-carboxylic acid
- 4-bromo-2,1,3-benzothiadiazole
Uniqueness
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its combination of a benzothiadiazole moiety, a piperidine ring, and a pyrimidine ring. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C17H18N6OS |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H18N6OS/c1-11-8-16(19-10-18-11)20-13-4-6-23(7-5-13)17(24)12-2-3-14-15(9-12)22-25-21-14/h2-3,8-10,13H,4-7H2,1H3,(H,18,19,20) |
InChI Key |
IXKCPHKJHDZMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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